3-Methyl-3-phenoxyazetidine HCl
Description
Properties
IUPAC Name |
3-methyl-3-phenoxyazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-10(7-11-8-10)12-9-5-3-2-4-6-9;/h2-6,11H,7-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMSROYOGINVBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)OC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Methyl 3 Phenoxyazetidine Hcl and Its Analogues
Strategies for Azetidine (B1206935) Ring Construction
The construction of the azetidine core is the cornerstone of synthesizing 3-methyl-3-phenoxyazetidine (B8012560) HCl and related compounds. Various strategies have been devised, ranging from classical cyclization reactions to more modern catalytic approaches.
Cyclization Reactions for Four-Membered Ring Formation
The formation of the strained four-membered azetidine ring is often achieved through intramolecular cyclization reactions, where a suitably functionalized acyclic precursor undergoes ring closure.
Intramolecular SN2 reactions are a common and effective method for constructing the azetidine ring. frontiersin.orgnih.gov This strategy involves a nitrogen nucleophile attacking an electrophilic carbon atom bearing a leaving group, typically a halide or a sulfonate ester, in a γ-position. frontiersin.orgnih.gov For the synthesis of 3-substituted azetidines, the starting material is a 2-substituted-1,3-propanolamine derivative.
In a general approach, a primary or secondary amine can be alkylated with a 1,3-dihalo-2-substituted propane. The subsequent intramolecular cyclization furnishes the desired 3-substituted azetidine. The choice of base and solvent is crucial to promote the desired intramolecular reaction over competing intermolecular polymerization.
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| 2-substituted-1,3-propanediol bis-triflate | Primary amine | 1,3-disubstituted azetidine | Not specified |
| N-sulfonyl-2-pyrrolidinone | Monobromination, then nucleophilic substitution | 3-substituted azetidine derivatives | High |
| β-amino alcohol | Copper-catalyzed N-arylation, N-cyanomethylation, mesylation, then base-induced ring closure | N-aryl-2-cyanoazetidine | High |
A notable example involves the treatment of 3-bromoazetidines with various nucleophiles. For instance, reacting 3-bromoazetidines with potassium phenoxide in DMSO at 60 °C can yield the corresponding 3-phenoxy azetidine derivatives. rsc.org This highlights a direct pathway to introduce the phenoxy group at the 3-position of the azetidine ring.
The ring expansion of aziridines to azetidines provides another synthetic route to this four-membered ring system. rsc.org This transformation can be promoted thermally or by treatment with specific reagents. One documented method involves the thermal isomerization of aziridines in DMSO at 70°C to yield azetidines. rsc.org
A specific example is the synthesis of 3-methoxy-3-methylazetidines from N-alkylidene-(2,3-dibromo-2-methylpropyl)amines. researchgate.net The reaction proceeds through the formation of an intermediate aziridine, which then undergoes ring expansion to the thermodynamically more stable azetidine. researchgate.net This suggests a potential pathway for synthesizing 3-methyl-3-substituted azetidines.
| Starting Aziridine | Conditions | Product Azetidine | Yield (%) |
| 2-(Bromomethyl)aziridines | Dimethylsulfoxonium methylide, microwave irradiation | 1-Arenesulfonylazetidines | Not specified |
| N-Alkylidene-(2,3-dibromo-2-methylpropyl)amines | NaBH4, methanol (B129727), reflux | 3-Methoxy-3-methylazetidines | Not specified |
The Mannich reaction, a three-component condensation of an active hydrogen compound, an aldehyde (like formaldehyde), and a primary or secondary amine, can be adapted for the synthesis of azetidine precursors. youtube.com While not a direct method for ring formation in all cases, it is instrumental in creating the γ-amino alcohol or γ-amino ketone backbone necessary for subsequent cyclization. An L-proline catalyzed condensation reaction of substituted aldehydes and anilines can produce Schiff bases, which then react with another aldehyde to form an intermediate that, after reduction and microwave-promoted intramolecular cyclization, yields 1,2,3-trisubstituted azetidines. rsc.org
More direct approaches involve the aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, which can directly produce functionalized azetidines. nih.gov
| Reactants | Catalyst/Conditions | Product | Diastereoselectivity/Enantioselectivity |
| α-azido cyclic ketones, aldimines | Chiral phosphoric acid | Chiral azides with α-quaternary stereocenter | High dr and ee |
| p-anisidine, hydroxyacetone, aromatic aldehydes | Chiral phosphinoyl-aziridines | Chiral β-amino ketones | High yields, satisfactory enantio- and diastereoselectivity |
Stereoselective Synthesis of Azetidine Scaffolds
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of azetidines is of paramount importance.
Achieving enantioselectivity in the synthesis of 3-substituted azetidines can be accomplished through various strategies, including the use of chiral starting materials, chiral auxiliaries, or chiral catalysts.
One approach involves the enantioselective phase-transfer-catalyzed aza-Michael reaction of 3,3-dinitroazetidine (B175035) with α,β-unsaturated ketones using a quinidine-based catalyst. acs.orgnih.gov This method provides chiral N-substituted 3,3-dinitroazetidines in good yields and with excellent enantioselectivities (90–95% ee). acs.orgnih.gov While this example focuses on N-substitution, the principles can be extended to the synthesis of chiral C3-substituted azetidines.
Another powerful strategy is the copper-catalyzed asymmetric boryl allylation of azetines, which provides access to chiral 2,3-disubstituted azetidines with high enantioselectivity. acs.org This method involves the installation of both a boryl and an allyl group across the C=N bond of the azetine with the creation of two new stereogenic centers. acs.org
The use of chiral tert-butanesulfinamides as auxiliaries allows for the synthesis of enantioenriched C2-substituted azetidines. acs.org This method involves the condensation of 3-chloropropanal (B96773) with the chiral auxiliary, followed by organometallic addition and intramolecular cyclization to afford the azetidine with high diastereoselectivity. acs.org
| Reaction Type | Chiral Source | Substrates | Product | Enantiomeric Excess (ee) |
| Aza-Michael Reaction | Quinidine-based phase-transfer catalyst | 3,3-dinitroazetidine, α,β-unsaturated ketones | Chiral N-substituted 3,3-dinitroazetidines | 90-95% |
| Boryl Allylation | Cu/bisphosphine catalyst | Azetines, allyl phosphates | Chiral 2,3-disubstituted azetidines | High |
| Intramolecular Cyclization | Chiral tert-butanesulfinamide auxiliary | 3-chloropropanal, organometallic reagents | Enantioenriched C2-substituted azetidines | High |
Control of Diastereoselectivity in Azetidine Functionalization
The stereoselective functionalization of the azetidine ring is a formidable challenge in synthetic chemistry, yet it is essential for the synthesis of specific diastereomers of compounds like 3-methyl-3-phenoxyazetidine. A variety of methods have been developed to control the stereochemical outcome of reactions involving the four-membered ring.
One successful strategy involves the diastereoselective preparation of azetidines through iodine-mediated cyclization of homoallyl amines, which yields cis-2,4-azetidines via a 4-exo trig cyclization. nih.gov The relative stereochemistry of these iodo-azetidines can be confirmed by NMR spectroscopy and X-ray crystallography, and the iodine can be subsequently displaced to introduce other functionalities. nih.gov
Another powerful approach is the [2+2] cycloaddition of 2-aminomalonates to chalcones. This method proceeds through a solvent-free Michael addition followed by an oxidative cyclization, affording highly functionalized azetidines with excellent diastereoselectivities. nih.gov Similarly, an electrocyclization route starting from N-alkenylnitrones provides access to azetidine nitrones, which can then undergo diastereoselective reduction, cycloaddition, or nucleophilic addition to yield densely substituted azetidines. nih.gov
For the construction of 2,3-disubstituted azetidines, a copper-catalyzed asymmetric boryl allylation of 2-substituted allyl phosphates with azetines has been shown to proceed with complete absolute and relative stereocontrol, leading to cis-2,3-disubstituted azetidines. acs.org The stereochemical outcome is governed by a syn-addition mechanism. acs.org Furthermore, a general and scalable two-step method for the regio- and diastereoselective synthesis of 2-arylazetidines from simple oxiranes has been described, where the formation of the strained four-membered ring is kinetically controlled. acs.org
The inherent strain of the azetidine ring can also be harnessed to direct functionalization. For instance, the diastereoselective α-C–H functionalization of saturated N-heterocycles has been achieved, providing a direct route to structurally diverse ring-fused oxazines in a highly diastereoselective manner. rsc.org
| Method | Key Features | Stereochemical Outcome | Reference(s) |
| Iodine-mediated cyclization | 4-exo trig cyclization of homoallyl amines. | cis-2,4-azetidines. | nih.gov |
| [2+2] Cycloaddition | Michael addition and oxidative cyclization of 2-aminomalonates and chalcones. | Excellent diastereoselectivities. | nih.gov |
| Electrocyclization | Formation of azetidine nitrones from N-alkenylnitrones followed by functionalization. | Excellent diastereoselectivity. | nih.gov |
| Copper-catalyzed boryl allylation | Three-component coupling of azetines, allyl phosphates, and boronic esters. | Complete absolute and relative stereocontrol (cis). | acs.org |
| Ring-transformation of oxiranes | Kinetically controlled reaction of substituted oxiranes. | High diastereoselectivity. | acs.org |
Introduction and Derivatization of the Phenoxy Moiety
The phenoxy group is a crucial component of the target molecule. Its introduction and subsequent modification are key steps in the synthesis of 3-methyl-3-phenoxyazetidine and its analogues.
Etherification Reactions for Phenoxy Group Installation
The most direct method for installing a phenoxy group onto the azetidine core is through an etherification reaction, typically a Williamson ether synthesis. This involves the reaction of a phenolate (B1203915) with an azetidine bearing a suitable leaving group at the 3-position, such as a mesylate or tosylate. For example, 1-diphenylmethyl-3-phenoxyazetidine can be synthesized by reacting the sodium salt of phenol (B47542) with 1-diphenylmethyl-3-methanesulphonyloxyazetidine. google.com
An alternative precursor for this reaction is 3-hydroxyazetidine. The hydroxyl group can be deprotonated with a suitable base to form an alkoxide, which then reacts with an activated aryl compound. Conversely, the hydroxyl group can be converted into a good leaving group to facilitate nucleophilic substitution by a phenoxide.
A general approach for the synthesis of alkyl aryl ethers involves reacting a phenol with an alkylating agent in the presence of a base. nih.gov In the context of azetidine synthesis, this would involve reacting a substituted phenol with a 3-halo- or 3-sulfonyloxy-azetidine derivative. The choice of the nitrogen protecting group on the azetidine ring is crucial to prevent side reactions and ensure the stability of the ring during the etherification process. google.com
Regioselective Functionalization of the Phenoxy Ring
Once the phenoxyazetidine scaffold is in place, further diversification can be achieved by functionalizing the phenoxy ring. The azetidine ring itself can act as a directing group for ortho-C-H functionalization of the attached aryl moiety. core.ac.uk Specifically, N-alkyl-2-arylazetidines have been shown to undergo regioselective ortho-lithiation when treated with organolithium bases like hexyllithium. rsc.org This lithiated intermediate can then be trapped with various electrophiles to introduce substituents at the ortho position of the aromatic ring. core.ac.uk
This ortho-directing ability is dependent on the nature of the N-substituent on the azetidine ring. While N-alkyl groups promote ortho-lithiation of the aryl ring, an N-Boc group tends to direct lithiation to the α-benzylic position. rsc.org This provides a switchable strategy for the regioselective functionalization of aryl-substituted azetidines. The coordinating ability of the azetidine nitrogen is believed to be responsible for the observed regioselectivity. core.ac.uk Such strategies can be applied to 3-phenoxyazetidine (B1367254) analogues where the phenoxy group is replaced by a phenyl group, and similar principles could be explored for the functionalization of the phenoxy ring itself.
Strategies for Modifying the Phenoxy Substituent in Azetidine Analogues
Modification of the substituents on the phenoxy ring is a key strategy for creating analogues of 3-methyl-3-phenoxyazetidine HCl. This can be achieved either by starting with a pre-functionalized phenol or by modifying the phenoxy group after its installation on the azetidine ring.
For instance, the synthesis of 3-[3-(trifluoromethyl)phenoxy]azetidine (B1352677) is accomplished by using 3-(trifluoromethyl)phenol (B45071) in the initial etherification step. google.com This highlights the feasibility of incorporating a wide variety of substituted phenols to generate a library of analogues.
Furthermore, modern cross-coupling reactions can be employed to modify the phenoxy ring. For example, if a bromo- or iodo-substituted phenoxyazetidine is synthesized, Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions could be used to introduce aryl, alkynyl, or amino groups, respectively. The development of oxetane (B1205548) and azetidine sulfonyl fluorides as coupling partners for a range of nucleophiles also opens up new avenues for creating diverse analogues. nih.gov
| Strategy | Description | Example | Reference(s) |
| Pre-functionalized Phenols | Using substituted phenols in the initial etherification reaction. | Synthesis of 3-[3-(trifluoromethyl)phenoxy]azetidine from 3-(trifluoromethyl)phenol. | google.com |
| Regioselective C-H Functionalization | Directing functionalization to specific positions on the aryl ring using the azetidine moiety. | ortho-Lithiation of N-alkyl-2-arylazetidines. | core.ac.uk, rsc.org |
| Cross-Coupling Reactions | Post-installation modification of a functionalized phenoxy ring (e.g., halo-substituted). | Suzuki or Buchwald-Hartwig coupling on a bromo-phenoxyazetidine derivative. | uni-muenchen.de |
Methyl Group Incorporation and Hydrochloride Salt Formation
The final steps in the synthesis of the target compound involve the introduction of the C-3 methyl group and the formation of the stable hydrochloride salt.
Synthetic Routes for Methylation at C-3 of the Azetidine Ring
The introduction of a methyl group at the C-3 position of the azetidine ring, which already bears a phenoxy group, presents a significant synthetic hurdle. A plausible strategy involves the creation of a nucleophilic center at C-3, which can then react with a methylating agent.
One potential route starts from a 3-azetidinone derivative. The ketone can be subjected to a Grignard reaction with methylmagnesium bromide or a Wittig-type olefination followed by reduction to introduce the methyl group. The resulting 3-hydroxy-3-methylazetidine could then undergo an etherification reaction with phenol, as described in section 2.2.1, to yield the desired product. The synthesis of chiral azetidin-3-ones can be achieved through methods such as the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov
Alternatively, direct C-H functionalization methods could be explored. While challenging, recent advances in transition-metal-catalyzed C(sp³)–H activation might provide a future pathway for the direct methylation of a 3-phenoxyazetidine precursor. rsc.org
A more established approach would be to construct the 3-methyl-3-hydroxyazetidine core first and then introduce the phenoxy group. The synthesis of 3-methylazetidine (B2440550) derivatives can be achieved through multi-step sequences, often starting from readily available precursors. For example, processes for preparing azetidine and its 2- or 3-methyl or ethyl derivatives have been described, which could be adapted to produce a 3-methyl-3-hydroxyazetidine intermediate. google.com
Hydrochloride Salt Formation
The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating a solution of the free base, 3-methyl-3-phenoxyazetidine, with hydrochloric acid. The free base can be dissolved in a suitable organic solvent, such as ethanol, methanol, or ethyl acetate (B1210297), and then treated with a solution of HCl in the same or a different solvent (e.g., HCl in diethyl ether or isopropanol). google.comgoogle.com The hydrochloride salt, being less soluble in the organic solvent, will precipitate out and can be collected by filtration and then dried. google.comchemicalbook.com For example, the hydrochloride salt of azetidine can be prepared by hydrogenolysis of N-protected azetidines in the presence of a strong mineral acid. google.com Similarly, single crystals of a substituted azetidine suitable for X-ray analysis were obtained as the hydrochloride salt after deprotection of a nosyl group. nih.govacs.org
Controlled Formation of the Hydrochloride Salt
The conversion of a free base, such as 3-methyl-3-phenoxyazetidine, to its hydrochloride (HCl) salt is a critical final step in its synthesis. This process enhances the compound's stability, crystallinity, and aqueous solubility, which are crucial properties for handling and subsequent applications. The formation is an acid-base reaction where the lone pair of electrons on the azetidine nitrogen atom accepts a proton from hydrochloric acid.
The control over this process is paramount to ensure high purity and yield, avoiding the formation of unwanted byproducts. Key parameters for a controlled salt formation include:
Solvent Selection: The choice of solvent is critical. An ideal solvent should fully dissolve the free base but provide low solubility for the resulting hydrochloride salt, thereby facilitating its precipitation. Common solvents include isopropanol, ethanol, diethyl ether, or ethyl acetate.
Stoichiometry: A precise 1:1 molar ratio of the azetidine base to hydrochloric acid is typically used. The HCl can be introduced as a gas, or more commonly, as a solution in an appropriate solvent (e.g., HCl in dioxane or isopropanol).
Temperature Control: The reaction is often performed at a reduced temperature (e.g., 0-10 °C) to control the exothermic nature of the neutralization and to maximize the precipitation of the salt. google.com
Rate of Addition: Slow, dropwise addition of the hydrochloric acid solution to the stirred solution of the azetidine base ensures uniform salt formation and prevents localized supersaturation, which could lead to amorphous material or the inclusion of impurities. chemicalbook.com
Following precipitation, the salt is isolated by filtration, washed with a cold, non-polar solvent to remove any residual impurities, and dried under a vacuum.
Table 1: General Reaction for Hydrochloride Salt Formation
| Reactant 1 | Reactant 2 | Solvent | Product |
| 3-Methyl-3-phenoxyazetidine (Free Base) | Hydrochloric Acid (HCl) | Anhydrous organic solvent (e.g., Diethyl Ether, Isopropanol) | This compound (Precipitate) |
Parallel Synthesis and Library Generation of Related Azetidine Derivatives
The azetidine scaffold is a valuable component in medicinal chemistry due to its unique three-dimensional structure and its ability to serve as a constrained bioisostere of other cyclic and acyclic moieties. medwinpublishers.com Parallel synthesis and the generation of chemical libraries are powerful tools for exploring the chemical space around a core structure like 3-methyl-3-phenoxyazetidine to discover analogues with improved properties.
High-throughput synthesis (HTS) enables the rapid production of a large number of distinct but structurally related compounds. These strategies are essential for performing comprehensive Structure-Activity Relationship (SAR) studies, which correlate specific structural modifications with changes in biological activity. nih.gov For azetidine derivatives, a common approach involves preparing a central, functionalized azetidine core, which can then be diversified in a parallel fashion.
A key strategy is the use of a common intermediate that can be subjected to various follow-up reactions. For instance, a precursor like N-H azetidine allows for a wide range of derivatization reactions. acs.org Solid-phase synthesis is another powerful technique where the azetidine core is attached to a resin, allowing for sequential reactions and simplified purification by simple filtration and washing. acs.orgbroadinstitute.org
Table 2: Illustrative Parallel Synthesis Scheme for Azetidine Analogues
| Common Intermediate | Reagent A | Reagent B | Reagent C |
| Precursor: 3-Methyl-3-(4-hydroxyphenyl)azetidine | Reaction: Ether SynthesisBuilding Block: Alkyl Halide 1 (R1-X)Product: Analogue A (R=R1) | Reaction: Ether SynthesisBuilding Block: Alkyl Halide 2 (R2-X)Product: Analogue B (R=R2) | Reaction: Ether SynthesisBuilding Block: Alkyl Halide 3 (R3-X)Product: Analogue C (R=R3) |
| Precursor: 3-Methyl-azetidin-3-ol | Reaction: Mitsunobu ReactionBuilding Block: Phenol 1 (Ar1-OH)Product: Analogue D (R=Ar1) | Reaction: Mitsunobu ReactionBuilding Block: Phenol 2 (Ar2-OH)Product: Analogue E (R=Ar2) | Reaction: Mitsunobu ReactionBuilding Block: Phenol 3 (Ar3-OH)Product: Analogue F (R=Ar3) |
This approach allows for the systematic modification of specific parts of the molecule—for example, the phenoxy group in 3-methyl-3-phenoxyazetidine—to probe their influence on the target properties.
The design of a high-quality chemical library is not merely about producing a large number of compounds; it is about maximizing structural diversity while maintaining favorable physicochemical properties. nih.gov For azetidine libraries, especially those intended for specific biological targets like the central nervous system (CNS), several design principles are applied. nih.gov
Scaffold Diversity: The synthesis should allow access to a wide variety of fused, bridged, and spirocyclic ring systems from a common azetidine core. acs.orgresearchgate.net This explores different three-dimensional shapes and vector orientations of substituents.
Physicochemical Property Filtering: At the design stage, computational filters are applied to the virtual library to select for compounds with "lead-like" or "drug-like" properties. nih.gov This practice, often guided by frameworks like Lipinski's Rule of Five, helps to eliminate compounds with a low probability of success. For CNS-focused libraries, more stringent criteria are often applied to ensure blood-brain barrier penetration. nih.gov
Reagent Selection and Attrition Reduction: Reagents used in the library synthesis are carefully chosen. Filtering reagent sets based on reactivity and potential to introduce undesirable functionalities (e.g., toxicophores) can significantly decrease synthetic attrition and improve the quality of the final compound collection. nih.gov
Maximizing Diversity: A key goal is to ensure the final library members are structurally diverse. This can be measured by metrics like the Tanimoto coefficient, comparing the similarity of library members to each other and to known drugs. nih.gov A well-designed library will have low internal similarity, effectively covering a broader chemical space. acs.org
Table 3: Key Physicochemical Parameters for CNS-Focused Library Design
| Parameter | Description | Desired Range for CNS Drugs | Source |
| MW | Molecular Weight | ≤ 450 | acs.orgnih.gov |
| ALogP | Calculated Lipophilicity | -1 to 5 | acs.org |
| TPSA | Topological Polar Surface Area | ≤ 90 Ų | acs.orgnih.gov |
| HBD | Hydrogen Bond Donors | ≤ 3 | acs.orgnih.gov |
| HBA | Hydrogen Bond Acceptors | < 7 | acs.org |
| RotB | Rotatable Bonds | ≤ 8 | acs.org |
By adhering to these principles, chemists can generate focused and diverse libraries of azetidine derivatives, increasing the efficiency of the discovery process for new chemical probes and therapeutic candidates.
Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 3-Methyl-3-phenoxyazetidine (B8012560) HCl, offering a window into the electronic environment of each nucleus.
Proton NMR (¹H NMR) spectroscopy provides crucial information about the number of different types of protons and their neighboring environments within the molecule. In the ¹H NMR spectrum of 3-Methyl-3-phenoxyazetidine HCl, distinct signals corresponding to the methyl, azetidine (B1206935) ring, and phenoxy group protons are observed. The chemical shifts and coupling patterns of these protons allow for the precise mapping of their connectivity.
Aromatic Protons: The protons on the phenoxy group typically appear in the downfield region of the spectrum, usually between 6.8 and 7.5 ppm, due to the deshielding effect of the aromatic ring current. The substitution pattern on the phenyl ring influences the multiplicity of these signals.
Azetidine Ring Protons: The methylene (B1212753) protons on the four-membered azetidine ring exhibit characteristic chemical shifts. The protons on the carbons adjacent to the nitrogen atom are deshielded and appear at a lower field compared to those on the carbon bearing the methyl and phenoxy groups.
Methyl Protons: The methyl group protons give rise to a singlet in the upfield region of the spectrum, typically around 1.5-2.0 ppm, indicating the absence of adjacent protons.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Type | Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H | 6.8 - 7.5 | Multiplet | 5H |
| Azetidine-CH₂ | 3.5 - 4.5 | Multiplet | 4H |
| Methyl-CH₃ | 1.5 - 2.0 | Singlet | 3H |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific instrumentation used.
Complementing the ¹H NMR data, Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed picture of the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal in the ¹³C NMR spectrum.
Aromatic Carbons: The carbon atoms of the phenoxy group are observed in the downfield region, typically between 115 and 160 ppm. The carbon atom directly attached to the oxygen (ipso-carbon) is often found at the lower end of this range.
Azetidine Ring Carbons: The carbon atoms of the azetidine ring appear in the mid-field region. The quaternary carbon atom bonded to the methyl and phenoxy groups is significantly deshielded.
Methyl Carbon: The methyl carbon signal is found in the upfield region of the spectrum, generally below 30 ppm.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Type | Chemical Shift (ppm) |
| Aromatic C-O | 150 - 160 |
| Aromatic C-H | 115 - 130 |
| Azetidine C-N | 50 - 65 |
| Azetidine C-quaternary | 70 - 85 |
| Methyl C | 20 - 30 |
Note: The chemical shifts are approximate and can be influenced by the solvent and experimental conditions.
To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, showing which protons are adjacent to each other. For instance, it would confirm the coupling between the different methylene protons on the azetidine ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This allows for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s), as determined from the ¹H NMR spectrum. For example, the methyl proton signal would correlate with the methyl carbon signal.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for gaining insights into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound, confirming its molecular formula. The exact mass is a critical piece of data for the definitive identification of the compound.
Table 3: High-Resolution Mass Spectrometry Data for 3-Methyl-3-phenoxyazetidine Cation
| Molecular Formula | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) |
| [C₁₀H₁₄NO]⁺ | Calculated Value | Observed Value |
Note: The specific observed mass would be obtained from experimental data.
The study of fragmentation pathways in mass spectrometry provides valuable structural information. nih.gov When 3-Methyl-3-phenoxyazetidine is subjected to ionization in a mass spectrometer, the resulting molecular ion can undergo characteristic fragmentation. Common fragmentation patterns for related structures often involve:
Loss of the Phenoxy Group: Cleavage of the ether bond can lead to the formation of a phenoxy radical and a charged azetidine fragment.
Ring Opening of the Azetidine: The strained four-membered ring can undergo cleavage, leading to various smaller charged fragments.
Loss of a Methyl Group: The methyl group can be lost as a radical, resulting in a fragment ion with a mass 15 units less than the molecular ion.
The analysis of these fragmentation patterns helps to piece together the structure of the molecule and confirms the connectivity of the different functional groups. nih.govyoutube.com
Vibrational Spectroscopy (FT-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural features: the azetidine ring, the phenoxy group, the methyl group, and the hydrochloride salt.
The presence of the secondary amine hydrochloride within the azetidine ring would likely be indicated by a broad absorption band in the region of 2700-2400 cm⁻¹. This broadening is a result of the N-H⁺ stretching vibrations. The C-N stretching vibration of the azetidine ring is expected to appear in the fingerprint region, typically between 1250 and 1020 cm⁻¹.
The phenoxy group will produce several distinct signals. The C-H stretching vibrations of the aromatic ring are anticipated to be observed around 3100-3000 cm⁻¹. Aromatic C=C stretching vibrations will likely result in sharp peaks in the 1600-1450 cm⁻¹ region. The C-O-C (aryl ether) stretching vibration is characteristically strong and is expected to appear in the 1260-1180 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.
The methyl group (CH₃) will show characteristic C-H stretching vibrations around 2960 cm⁻¹ (asymmetric) and 2870 cm⁻¹ (symmetric), as well as bending vibrations near 1450 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric). The presence of HCl in the salt form can sometimes be observed as a series of peaks in the 2650-3100 cm⁻¹ range, although these can be obscured by other absorptions. midac.com
Table 1: Predicted FT-IR Spectral Data for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Azetidinium N-H⁺ | Stretching | 2700-2400 (broad) |
| Aromatic C-H | Stretching | 3100-3000 |
| Methyl C-H | Asymmetric & Symmetric Stretching | ~2960 & ~2870 |
| Aromatic C=C | Stretching | 1600-1450 |
| Methyl C-H | Bending | ~1450 & ~1375 |
| Aryl Ether C-O-C | Asymmetric & Symmetric Stretching | 1260-1180 & 1075-1020 |
| Azetidine C-N | Stretching | 1250-1020 |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two commonly employed methods.
HPLC is a high-resolution chromatographic technique used to separate, identify, and quantify each component in a mixture. For a compound like this compound, a reverse-phase HPLC method would be suitable. In this setup, a nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase.
A typical HPLC method would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the mobile phase would be an important parameter to control the ionization state of the amine and achieve good peak shape. Detection would likely be performed using a UV detector set at one of the absorption maxima of the phenoxy chromophore (e.g., ~270 nm). The retention time of the main peak would be characteristic of the compound under the specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantification and purity assessment.
Table 3: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
TLC is a simple, rapid, and versatile technique for monitoring the progress of chemical reactions, identifying compounds, and determining their purity. For this compound, a silica (B1680970) gel plate would typically be used as the stationary phase.
The mobile phase, or eluent, would be a mixture of a relatively nonpolar solvent (e.g., ethyl acetate or dichloromethane) and a more polar solvent (e.g., methanol or triethylamine). The addition of a small amount of a base like triethylamine (B128534) can help to prevent tailing of the spot for the basic amine compound. After developing the plate, the spots can be visualized under a UV lamp (at 254 nm) due to the UV-absorbing phenoxy group. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for the compound in a given solvent system.
Table 4: Representative TLC System for this compound
| Parameter | Condition |
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase | Ethyl Acetate : Methanol : Triethylamine (e.g., 8:1:1 v/v/v) |
| Visualization | UV light (254 nm) |
X-Ray Crystallography for Solid-State Molecular Architecture (Applicable to Azetidine Derivatives)
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not available in the public domain, the study of other azetidine derivatives by this method provides significant insight into the potential solid-state architecture of this molecule. acs.orgnih.govresearchgate.netacs.orgnih.gov
For azetidine derivatives, X-ray crystallography can definitively establish:
Ring Conformation: The four-membered azetidine ring is not planar and typically adopts a puckered conformation. X-ray analysis can precisely measure the bond angles and torsion angles within the ring, defining its pucker.
Stereochemistry: In cases where stereocenters are present, X-ray crystallography can unambiguously determine the relative and absolute stereochemistry of the substituents on the azetidine ring. nih.gov
Bond Lengths and Angles: The precise bond lengths and angles of all atoms in the molecule can be determined, providing valuable information about bonding and strain within the cyclic system.
Intermolecular Interactions: In the crystalline state, molecules interact through various non-covalent forces such as hydrogen bonding, van der Waals forces, and π-π stacking. For this compound, hydrogen bonding involving the azetidinium proton (N-H⁺) and the chloride anion (Cl⁻) would be expected. The phenoxy groups could also engage in π-π stacking interactions. X-ray crystallography can map these interactions in detail, revealing how the molecules pack in the solid state.
The application of X-ray crystallography to this compound would require the growth of a suitable single crystal, which can be a challenging but highly rewarding step. The resulting crystal structure would provide the most definitive and detailed picture of its molecular architecture.
Computational and Theoretical Investigations of 3 Methyl 3 Phenoxyazetidine Hcl
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of a molecule, which in turn govern its reactivity and spectroscopic behavior. For 3-Methyl-3-phenoxyazetidine (B8012560) HCl, such calculations offer a detailed picture of its molecular architecture.
Density Functional Theory (DFT) Studies on Molecular Orbitals and Charge Distribution
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. thescience.dev By applying DFT, one can determine the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, providing insights into the chemical reactivity and stability of the molecule. A larger energy gap generally correlates with higher stability and lower reactivity.
For 3-Methyl-3-phenoxyazetidine HCl, the HOMO is expected to be localized primarily on the electron-rich phenoxy group, while the LUMO is likely distributed across the azetidine (B1206935) ring and the phenyl ring. The distribution of electron density, or charge distribution, can also be calculated. The nitrogen atom of the azetidine ring is predicted to have a partial negative charge, making it a potential site for protonation and hydrogen bonding. The oxygen atom of the phenoxy group will also carry a partial negative charge. The carbon atoms of the phenyl ring will exhibit varying degrees of partial positive and negative charges due to resonance effects.
A hypothetical representation of calculated electronic properties for 3-Methyl-3-phenoxyazetidine is presented in the table below.
| Property | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |
| LUMO Energy | -0.8 eV | Represents the energy of the lowest energy unoccupied orbital and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 5.7 eV | A large gap suggests high kinetic stability. |
| Dipole Moment | 2.5 D | A significant dipole moment indicates a polar molecule with potential for strong intermolecular interactions. |
Prediction of Spectroscopic Properties
Quantum chemical methods can predict various spectroscopic properties, such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectra. researchgate.netnih.gov These predictions are invaluable for interpreting experimental data and confirming the structure of the synthesized compound.
IR Spectroscopy: DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending of different bonds within the molecule. For this compound, characteristic peaks would be expected for the C-H stretching of the methyl and phenyl groups, the C-O stretching of the ether linkage, and the N-H stretching of the protonated azetidine nitrogen.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. nih.gov These predictions are based on the calculated electron density around each nucleus. For this compound, distinct signals would be predicted for the methyl protons, the methylene (B1212753) protons of the azetidine ring, and the aromatic protons of the phenoxy group.
UV-Visible Spectroscopy: The electronic transitions between molecular orbitals, calculated using time-dependent DFT (TD-DFT), can predict the UV-Visible absorption spectrum. researchgate.net The predicted λmax would correspond to the π-π* transitions within the phenyl ring.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape and flexibility of a molecule are crucial for its biological activity. Conformational analysis and molecular dynamics simulations provide insights into the preferred shapes and dynamic behavior of this compound.
Assessment of Azetidine Ring Conformations and Flexibility
The four-membered azetidine ring is not planar and exists in a puckered conformation to relieve ring strain. rsc.org The degree of puckering is characterized by a dihedral angle. Gas-phase electron diffraction studies have shown a dihedral angle of approximately 37° for the parent azetidine. rsc.org For this compound, the substituents at the C3 position will influence the ring puckering. The bulky phenoxy and methyl groups will likely favor a conformation that minimizes steric hindrance. The flexibility of the azetidine ring is an important factor in its ability to adapt its shape to fit into a binding pocket of a biological target.
Energetic Landscape of Rotational Isomers
The rotation around the C-O bond of the phenoxy group and the C-C bonds connecting the substituents to the azetidine ring leads to the existence of different rotational isomers, or rotamers. lumenlearning.com Computational methods can be used to calculate the potential energy surface for these rotations, identifying the most stable (lowest energy) conformations. researchgate.net The relative energies of different rotamers determine their population at a given temperature. Understanding the preferred conformations is essential for predicting how the molecule will present itself to a target protein.
The table below illustrates a hypothetical energetic landscape for the rotational isomers of 3-Methyl-3-phenoxyazetidine.
| Rotamer | Dihedral Angle (C2-C3-O-Cphenyl) | Relative Energy (kcal/mol) | Population (%) |
| 1 | 0° | 2.5 | 5 |
| 2 | 60° | 0.8 | 30 |
| 3 | 120° | 0.0 | 50 |
| 4 | 180° | 1.5 | 15 |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (for Azetidine Scaffolds)
While specific targets for this compound may not be established, molecular docking and dynamics simulations are powerful tools to explore its potential interactions with various biological targets, a common practice for novel azetidine scaffolds. researchgate.netrjptonline.orgproquest.comresearchgate.netvistas.ac.inresearchgate.net
Molecular docking predicts the preferred binding orientation of a ligand within the active site of a protein. rjptonline.org This technique allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity. For this compound, the protonated nitrogen could act as a hydrogen bond donor, while the phenoxy group could engage in hydrophobic and π-stacking interactions.
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time. researchgate.net These simulations can assess the stability of the binding pose predicted by docking and reveal conformational changes in both the ligand and the protein upon binding. MD simulations can also be used to calculate the binding free energy, providing a more accurate estimate of the binding affinity than docking scores alone. researchgate.net The insights gained from these simulations are crucial for the rational design of more potent and selective inhibitors based on the azetidine scaffold. acs.org
Prediction of Binding Modes with Biological Receptors (e.g., GPR52, monoamine transporters, phosphodiesterases)
The prediction of how a small molecule like this compound docks into a biological receptor is a cornerstone of computational drug discovery. This process typically involves molecular docking simulations, a method that calculates the preferred orientation and conformation of a ligand when bound to a target protein.
Monoamine Transporters (MATs): Monoamine transporters, including the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET), are frequent targets for central nervous system (CNS) active compounds. nih.gov Computational studies on these transporters often begin with homology modeling if a crystal structure is not available for the specific human transporter. mdpi.com For instance, the human DAT and NET models can be constructed based on the known crystal structure of the Drosophila dopamine transporter or human SERT. frontiersin.org
For a compound such as this compound, a molecular docking study would be performed to predict its binding mode within the central binding site (S1) or the allosteric site (S2) of these transporters. frontiersin.orgherts.ac.uk The simulation would assess key interactions:
Ionic Interactions: The protonated nitrogen atom of the azetidine ring is expected to form a crucial ionic bond with a conserved aspartate residue (e.g., Asp98 in hSERT) in the S1 binding pocket. frontiersin.org
Hydrogen Bonding: The molecule's structure offers potential for hydrogen bonding, which would be evaluated.
Aromatic/Hydrophobic Interactions: The phenoxy group would likely engage in hydrophobic and π-π stacking interactions with aromatic residues (e.g., tyrosine, phenylalanine) lining the transporter's binding pocket. herts.ac.uk
Simulations can reveal multiple possible binding poses, or orientations, of the ligand within the active site. These poses are then scored based on the calculated binding energy to identify the most probable and stable interaction. herts.ac.uk
GPR52 and Phosphodiesterases (PDEs): While specific docking studies of azetidine derivatives with the orphan G protein-coupled receptor GPR52 or various phosphodiesterases are less common in the literature, the same principles would apply. A 3D model of the receptor would be used, and docking simulations would predict the binding orientation of this compound. For PDEs, which have a well-defined active site for cyclic nucleotides, docking would focus on how the compound might competitively or allosterically inhibit substrate binding.
Estimation of Binding Affinities through Computational Methods
Beyond just predicting the orientation, computational methods can estimate the binding affinity (how strongly the ligand binds to the receptor), often expressed as a binding free energy value.
Molecular dynamics (MD) simulations are a powerful tool for this purpose. frontiersin.org Following an initial docking, an MD simulation would be run on the ligand-protein complex. This simulation models the movement of every atom in the system over time (typically nanoseconds to microseconds), providing insight into the stability of the binding pose and the dynamics of the interaction.
The binding free energy can then be calculated using methods like:
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA): This end-point method calculates the free energy by combining molecular mechanics energy, solvation energy, and entropy terms.
Free Energy Perturbation (FEP) or Thermodynamic Integration (TI): These are more rigorous and computationally expensive methods that calculate the free energy difference by "mutating" the ligand into a solvent or another ligand in a series of steps.
These calculated affinities are crucial for comparing a novel compound against known inhibitors or substrates and for prioritizing candidates for synthesis and in vitro testing.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches
QSAR and cheminformatics are used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity.
Development of Predictive Models for Biological Activity of Azetidine Derivatives
To develop a QSAR model for a class of compounds like azetidine derivatives, a "training set" of molecules with known biological activities (e.g., IC₅₀ values) is required. Although no specific QSAR model for this compound exists, studies on other azetidine derivatives demonstrate the process. For example, QSAR models have been successfully developed for azetidine-2-carbonitriles as antimalarial agents and for 2-azetidinone derivatives as antimicrobial agents.
The process involves:
Descriptor Calculation: For each molecule in the training set, various molecular descriptors are calculated. These can be 2D (e.g., molecular weight, connectivity indices) or 3D (e.g., molecular shape, electrostatic fields).
Model Building: Statistical methods like Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA), or k-Nearest Neighbor (kNN) are used to build a mathematical equation linking the descriptors to the activity. nih.gov
Validation: The model's predictive power is rigorously tested using internal validation (e.g., leave-one-out cross-validation, yielding a q² value) and external validation with a "test set" of compounds not used in model creation (yielding an r²_pred value). nih.gov
A robust QSAR model can then be used to predict the activity of new, unsynthesized azetidine derivatives, guiding the design of more potent compounds.
Illustrative QSAR Model Statistics for Azetidine Derivatives The table below shows typical statistical parameters that would be generated during the development of a QSAR model, based on published studies of similar heterocyclic compounds. nih.gov
| Parameter | Description | CoMFA Model Example | CoMSIA Model Example |
| q² | Leave-One-Out (LOO) cross-validation correlation coefficient. A measure of internal model robustness. | 0.613 | 0.622 |
| r²_ncv | Non-cross-validated correlation coefficient. A measure of how well the model fits the training data. | 0.886 | 0.859 |
| r²_pred | Predictive correlation coefficient for the external test set. A measure of the model's predictive power. | 0.714 | 0.549 |
| F-value | F-test statistic, indicating the statistical significance of the model. | 110.5 | 95.7 |
| Optimal Components | The number of principal components used to generate the best model. | 5 | 6 |
This table is illustrative and does not represent data for this compound, but rather shows the type of data generated in a typical 3D-QSAR study on related compound series.
Identification of Key Pharmacophore Features within the Azetidine Scaffold
A pharmacophore is the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.gov Cheminformatics tools are used to identify this common pattern from a set of active molecules.
For a molecule like this compound, a pharmacophore model would likely identify several key features:
Hydrogen Bond Acceptor/Cationic Center: The nitrogen atom in the azetidine ring is a key feature, capable of acting as a hydrogen bond acceptor or, when protonated, as a cationic center for ionic interactions.
Hydrophobic/Aromatic Feature: The phenoxy group provides a significant hydrophobic and aromatic region, crucial for van der Waals and π-π stacking interactions within a receptor's binding pocket. nih.gov
3D Spatial Arrangement: The rigid azetidine ring acts as a scaffold, holding these features in a specific three-dimensional orientation. frontiersin.org The stereochemistry at the 3-position is critical for defining this spatial relationship.
Once a pharmacophore model is established, it can be used as a 3D query to rapidly screen large virtual libraries of compounds to find other structurally diverse molecules that might have similar biological activity, accelerating the discovery of new leads. nih.govnih.gov
Preclinical Pharmacological and Biochemical Characterization of Azetidine Derivatives
In Vitro Receptor Binding and Functional Assays
There is no publicly available scientific literature or data regarding the in vitro assessment of 3-Methyl-3-phenoxyazetidine (B8012560) HCl for its binding affinity to monoamine transporters such as the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), or serotonin (B10506) transporter (SERT).
Research into azetidine (B1206935) derivatives has identified the 3-phenoxyazetidine (B1367254) scaffold as a key component of novel agonists for the orphan G-protein coupled receptor 52 (GPR52). GPR52 is a Gαs-coupled receptor highly expressed in brain regions like the striatum and cortex, making it a therapeutic target for neuropsychiatric disorders. nih.govmedchemexpress.com
A patent for substituted 3-phenoxyazetidin-1-yl-pyrazines describes a series of compounds that are potent GPR52 agonists. nih.gov These compounds are designed for the potential treatment of conditions such as schizophrenia by modulating dopamine signaling pathways. nih.govepo.org The core structure, 3-phenoxyazetidine, is a crucial element for this activity. While the specific compound 3-Methyl-3-phenoxyazetidine HCl is not detailed as a final product in these studies, the research establishes the potent GPR52 agonist activity of its close structural analogs. The stimulation of GPR52 by these agonists activates the indirect striatal pathway, which is hypothesized to alleviate hyperkinetic symptoms. nih.gov
The table below summarizes the GPR52 agonist activity for representative compounds from the patent literature, demonstrating the potency of the 3-phenoxyazetidine class of molecules.
| Compound ID | Structure | GPR52 EC50 (nM) |
| Example 1 | (5-methylpyrazin-2-yl)(3-phenoxyazetidin-1-yl)methanone | 10 |
| Example 2 | (5-chloropyrazin-2-yl)(3-phenoxyazetidin-1-yl)methanone | 25 |
| Example 3 | (3-phenoxyazetidin-1-yl)(pyrazin-2-yl)methanone | 50 |
| Data is illustrative and derived from patent literature describing the activity of the 3-phenoxyazetidine scaffold. nih.gov |
No public data is available concerning the evaluation of this compound for inhibitory activity against enzymes such as phosphodiesterase type 9 (PDE9) or nicotinamide (B372718) phosphoribosyltransferase (NAMPT).
There is no information in the public domain regarding the characterization of interactions between this compound and any steroid hormone receptors, including the estrogen receptor.
In Vitro Cellular and Biochemical Mechanistic Studies
The primary molecular mechanism elucidated for the 3-phenoxyazetidine class of compounds is the activation of the GPR52 receptor. As a Gs-coupled GPCR, GPR52 activation stimulates adenylyl cyclase, leading to an increase in intracellular levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). medchemexpress.com
This increase in cAMP can have several downstream effects at the cellular level. In T cells, for instance, stimulation with a GPR52 agonist was shown to cause a rise in intracellular cAMP. nih.gov In the context of the central nervous system, GPR52 signaling via cAMP is thought to oppose the activity of dopamine D2 receptor signaling in the striatum while potentially enhancing D1 receptor function in the frontal cortex. medchemexpress.com This dual action provides a potential cellular mechanism for the observed antipsychotic effects in preclinical models, where GPR52 agonism can suppress methamphetamine-induced hyperactivity. medchemexpress.com The activation of GPR52 and subsequent cAMP signaling cascade is the core cellular and biochemical action identified for this class of azetidine derivatives.
Investigation of Intracellular Signaling Pathway Modulation
The modulation of intracellular signaling pathways is a hallmark of many centrally active therapeutic agents. For azetidine derivatives, emerging evidence suggests their potential to interact with key signaling cascades within the central nervous system.
One notable study on the azetidine derivative KHG26792, which is 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride, has provided insights into its anti-inflammatory effects in microglial cells. This compound was found to protect against ATP-induced activation of the Nuclear Factor of Activated T-cells (NFAT) and Mitogen-Activated Protein Kinase (MAPK) pathways. Specifically, KHG26792 was shown to inhibit the phosphorylation of ERK (extracellular signal-regulated kinase), a key component of the MAPK pathway. This inhibition is mediated, at least in part, through the P2X7 receptor, an ATP-gated ion channel. The study highlights the potential for azetidine derivatives to modulate neuroinflammatory responses by targeting specific signaling pathways in glial cells.
While direct evidence for this compound is lacking, the findings for KHG26792 suggest that the phenoxyazetidine scaffold could similarly interact with signaling pathways involved in neuroinflammation. The presence of the azetidine ring and the aromatic phenoxy group may allow for interactions with receptors and enzymes that regulate downstream signaling events.
Studies on Protein-Ligand Interactions in Cell-Free Systems
The interaction of small molecules with their protein targets is a fundamental aspect of their pharmacological activity. For azetidine derivatives, studies have begun to elucidate their binding affinities for various central nervous system targets, particularly monoamine transporters.
Research on a series of 3-aryl-3-arylmethoxy-azetidines has demonstrated their potential as high-affinity ligands for the serotonin transporter (SERT). In this study, derivatives were synthesized and evaluated for their binding to both the dopamine transporter (DAT) and SERT. The results indicated that these compounds generally exhibited high selectivity for SERT. For instance, the dichloro-substituted analog showed a high affinity for SERT with a Ki value of 1.0 nM.
Interestingly, the study also revealed that substitution patterns on the aryl rings could modulate the affinity for DAT. This suggests that the 3-phenoxy group in this compound could play a crucial role in determining its binding profile to monoamine transporters. The methyl group at the 3-position of the azetidine ring would also influence the compound's conformation and interaction with the binding pockets of these transporters.
Below is a table summarizing the binding affinities of representative 3-aryl-3-arylmethoxy-azetidine derivatives for DAT and SERT.
| Compound | R | DAT Ki (nM) | SERT Ki (nM) |
| 7a | H | >10000 | 14.2 |
| 7c | 3,4-di-Cl | 1130 | 1.0 |
| 7g | 3,4-di-Cl (on phenylmethoxy) | 310 | 15.3 |
| 7i | 2,3,4,5-tetra-Cl | >10000 | 1.3 |
Data sourced from a study on 3-aryl-3-arylmethoxy-azetidines.
In Vivo Preclinical Models for Mechanistic Insights (Excluding Clinical Outcomes)
Animal models provide a critical platform for understanding the physiological effects of novel compounds and their mechanisms of action in a living system.
Exploration of Central Nervous System Pathway Modulation in Animal Models (e.g., cortical catecholaminergic neurotransmission)
Studies on azetidin-2-one (B1220530) derivatives have provided evidence of their ability to modulate central nervous system pathways in animal models. One investigation revealed that certain azetidin-2-ones could potentiate the effects of L-dopa and reverse catalepsy induced by dopamine antagonists. This suggests a potential interaction with dopaminergic pathways. The proposed mechanism for one of the active compounds was dopaminergic stimulation, likely through D2 receptors. This was supported by the observation that the compound reduced oral dyskinetic movements induced by reserpine, a drug that depletes catecholamines.
Furthermore, a study on a 3-aryl-3-oxypropylamine azetidine derivative, identified as a potential triple reuptake inhibitor, demonstrated in vivo activity in the forced swim test in mice. This test is a common preclinical model for assessing antidepressant-like activity and suggests that the compound can modulate neurotransmitter systems involved in mood regulation.
These findings imply that this compound, with its phenoxy group potentially mimicking the aryl groups in these active compounds, could modulate catecholaminergic and serotonergic neurotransmission in the brain.
Assessment of Compound Distribution and Metabolism in Animal Tissues
The distribution and metabolism of a compound are key determinants of its efficacy and duration of action. The azetidine ring is often incorporated into drug candidates to improve pharmacokinetic properties such as solubility, lipophilicity, and metabolic stability.
General studies on azetidine-containing compounds suggest that they can be designed to have favorable absorption, distribution, metabolism, and excretion (ADME) properties. The rigid structure of the azetidine ring can influence how the molecule is recognized and processed by metabolic enzymes. The specific metabolic fate of this compound would depend on the interplay between the azetidine ring, the methyl group, and the phenoxy moiety. The phenoxy group, for instance, could be a site for hydroxylation, a common metabolic pathway.
While specific distribution and metabolism data for this compound in animal tissues are not available, the general characteristics of azetidine derivatives suggest that it could be engineered to achieve desirable pharmacokinetic profiles for CNS penetration and duration of effect.
Evaluation of Biological Target Engagement in Animal Models
Confirming that a compound interacts with its intended biological target in a living organism is a crucial step in preclinical development. For azetidine derivatives targeting CNS receptors or transporters, target engagement can be assessed using techniques like positron emission tomography (PET) or by measuring downstream neurochemical or behavioral effects.
For a compound like this compound, which is hypothesized to interact with monoamine transporters based on data from its analogs, target engagement studies in animals would be essential. These studies could involve administering the compound to animals and then measuring the occupancy of DAT, SERT, or the norepinephrine transporter (NET) in the brain. Demonstrating target engagement in vivo would provide strong evidence for its mechanism of action and support its further development.
Medicinal Chemistry and Rational Drug Discovery Research Utilizing the Azetidine Scaffold
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry aimed at discovering novel intellectual property, improving compound properties, and overcoming liabilities of existing drug candidates. drugdesign.org The 3-methyl-3-phenoxyazetidine (B8012560) scaffold is a versatile template for both of these approaches.
Design of Novel Azetidine-Based Analogues with Modified Pharmacophores
Scaffold hopping involves the replacement of a core molecular structure with a different one while retaining similar biological activity. The 3-methyl-3-phenoxyazetidine moiety can serve as a bioisostere for other cyclic systems commonly found in bioactive compounds, such as piperidine (B6355638), pyrrolidine, or even more complex bicyclic systems. This substitution can lead to significant improvements in physicochemical properties, such as solubility and metabolic stability, while maintaining or enhancing target engagement. nih.gov
For instance, in a hypothetical drug discovery program targeting a G-protein coupled receptor (GPCR), a lead compound containing a piperidine ring connected to an aromatic group could be modified by replacing the piperidine with the 3-methyl-3-phenoxyazetidine scaffold. nih.gov The rigid nature of the azetidine (B1206935) ring would restrict the conformational flexibility of the molecule, potentially leading to a more favorable entropy of binding and, consequently, higher affinity for the target receptor. enamine.net The methyl group at the 3-position can provide a valuable vector for exploring steric interactions within the binding pocket, while the phenoxy group can be systematically modified to probe electronic and hydrophobic interactions.
A hypothetical scaffold hopping approach is outlined in the table below:
| Original Scaffold | Proposed Azetidine-Based Scaffold | Rationale for Hopping | Potential Advantages |
| Piperidine | 3-Methyl-3-phenoxyazetidine | Introduce conformational rigidity; explore new chemical space. | Improved target affinity, enhanced metabolic stability, novel intellectual property. |
| Pyrrolidine | 3-Methyl-3-phenoxyazetidine | Increase three-dimensionality; alter vector orientations of substituents. | Enhanced selectivity, improved pharmacokinetic profile. |
| Cyclohexyl | 3-Methyl-3-phenoxyazetidine | Introduce a nitrogen atom for potential hydrogen bonding; mimic charged interactions. | Increased solubility, potential for new receptor interactions. |
Exploration of Structural Mimicry through Azetidine Core Replacements
Bioisosteric replacement is a strategy used to swap one functional group or moiety with another that has similar steric and electronic properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. mdpi.com The phenoxy group of 3-methyl-3-phenoxyazetidine HCl is a prime candidate for such modifications. While the phenyl ring is a common feature in many drugs, it can be associated with metabolic liabilities. nih.gov
Replacing the phenoxy group with various bioisosteres can lead to analogues with improved drug-like properties. For example, replacing the phenyl ring with a pyridine (B92270) ring can introduce a basic nitrogen atom, potentially improving solubility and allowing for new interactions with the biological target. nih.gov Other heterocyclic rings, such as thiophene (B33073) or furan, can also be explored to modulate the electronic and steric profile of the molecule. nih.gov
The following table illustrates potential bioisosteric replacements for the phenoxy group:
| Original Group | Bioisosteric Replacement | Intended Property Modulation | Example Application |
| Phenoxy | Pyridyloxy | Increased solubility, potential for H-bond acceptance. | CNS-targeting agents, kinase inhibitors. |
| Phenoxy | Thienyloxy | Altered metabolic profile, modified electronic properties. | Serotonin (B10506) receptor modulators. |
| Phenoxy | Cyclohexyloxy | Reduced aromatic character, increased sp3 content. | Improving metabolic stability. |
| Phenoxy | Fluorinated Phenoxy | Blocking metabolic oxidation sites, modulating pKa. | Enhancing metabolic half-life. cambridgemedchemconsulting.com |
Structure-Guided Design and Optimization for Target Selectivity
Structure-guided drug design (SBDD) utilizes the three-dimensional structural information of the biological target, often obtained through X-ray crystallography or cryo-electron microscopy, to design and optimize ligands with high affinity and selectivity. The defined stereochemistry and rigidity of the 3-methyl-3-phenoxyazetidine scaffold make it an excellent candidate for SBDD approaches.
Iterative Design Cycles Based on Ligand-Target Structural Information
An SBDD campaign using the 3-methyl-3-phenoxyazetidine scaffold would typically involve an iterative cycle of design, synthesis, and biological evaluation. mdpi.com The initial step would involve docking the 3-methyl-3-phenoxyazetidine core into the binding site of the target protein to identify key interactions. The phenoxy group might, for instance, engage in pi-stacking interactions with aromatic residues like phenylalanine or tyrosine, while the azetidine nitrogen could form hydrogen bonds with polar residues.
Based on this initial model, new analogues would be designed. For example, if the model suggests a nearby hydrophobic pocket, analogues with alkyl or aryl substituents on the phenyl ring could be synthesized. If a hydrogen bond donor or acceptor is required, the phenoxy group could be replaced with a hydroxyl- or methoxy-substituted phenoxy group. These newly synthesized compounds would then be co-crystallized with the target protein to validate the binding mode and inform the next round of design.
A hypothetical iterative design cycle for a kinase inhibitor is presented below:
| Cycle | Design Hypothesis | Synthetic Modification | Expected Outcome |
| 1 | The phenoxy group occupies a hydrophobic pocket. | Synthesize analogues with substituted phenyl rings (e.g., chloro, methyl). | Increased potency due to enhanced hydrophobic interactions. |
| 2 | The azetidine nitrogen is near a water molecule. | N-alkylation of the azetidine ring to displace the water molecule. | Improved binding affinity by reducing the entropic penalty of displacing water. |
| 3 | A nearby acidic residue can be engaged. | Introduce a basic substituent on the phenyl ring. | Formation of a salt bridge, leading to a significant increase in potency and selectivity. |
Strategies for Enhancing Selectivity Towards Specific Biological Targets
Achieving selectivity for a specific biological target over closely related off-targets is a major challenge in drug discovery. The rigid nature of the 3-methyl-3-phenoxyazetidine scaffold can be exploited to enhance selectivity. By locking the pharmacophoric elements in a specific orientation, it is possible to design ligands that fit precisely into the binding site of the desired target while clashing with the binding sites of off-targets.
For example, in the development of inhibitors for a specific subtype of a kinase, the unique vector positions of substituents on the azetidine ring can be used to exploit subtle differences in the amino acid residues lining the ATP-binding pocket. The 3-methyl group, for instance, can act as a "selectivity element" by introducing a steric clash with a larger residue present in an off-target kinase but not in the intended target.
Development of Azetidine Derivatives as Chemical Probes
Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. rsc.orgnih.gov The 3-methyl-3-phenoxyazetidine scaffold can be readily functionalized to create potent and selective chemical probes.
To be effective, a chemical probe should possess high affinity for its target, good selectivity over other proteins, and a "handle" for downstream applications such as target identification or imaging. Starting from a potent and selective inhibitor based on the 3-methyl-3-phenoxyazetidine scaffold, a chemical probe can be developed by introducing a reactive group or a reporter tag.
For instance, a photo-affinity label could be incorporated by modifying the phenoxy group with a diazirine or benzophenone (B1666685) moiety. Upon photoactivation, this group would form a covalent bond with the target protein, allowing for its identification and characterization. Alternatively, a fluorescent dye or a biotin (B1667282) tag could be attached to the azetidine nitrogen (if not critical for binding) to enable visualization of the target in cells or for pull-down experiments.
The following table outlines the design of chemical probes from a hypothetical 3-methyl-3-phenoxyazetidine-based inhibitor:
| Probe Type | Modification Strategy | Application | Key Consideration |
| Photo-affinity Probe | Introduce a diazirine on the phenyl ring. | Target identification and validation. | The modification should not significantly disrupt binding affinity. |
| Fluorescent Probe | Attach a fluorophore to the azetidine nitrogen. | Cellular imaging and localization studies. | The fluorophore should be chosen to have suitable photophysical properties and minimal steric hindrance. |
| Biotinylated Probe | Conjugate biotin to a non-essential position. | Protein pull-down and enrichment for mass spectrometry analysis. | The linker between the biotin and the scaffold should be optimized to allow for efficient binding to streptavidin. |
Synthesis of Labeled Azetidine Compounds for Target Identification
The identification of a drug's biological target is a critical step in understanding its mechanism of action and potential off-target effects. The synthesis of labeled compounds, often incorporating radioactive isotopes or affinity tags, is a key strategy for target deconvolution. nih.govnih.govfrontiersin.org For a compound like this compound, this would involve incorporating a label, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into its structure. This allows researchers to trace the compound within a biological system and identify its binding partners.
Application in Affinity-Based Proteomics and Chemoproteomics
Affinity-based proteomics and chemoproteomics are powerful technologies used to identify the protein targets of small molecules. nih.govnih.govresearchgate.net These methods typically utilize a chemical probe derived from the bioactive compound. This probe is designed to bind to its target protein(s) and is equipped with a reporter tag, such as biotin or a clickable alkyne, for enrichment and subsequent identification by mass spectrometry. chemrxiv.orgresearchgate.net
An affinity probe based on 3-Methyl-3-phenoxyazetidine would ideally retain the core structure to ensure it binds to the same targets as the parent compound. A linker arm would be attached to a non-critical position on the molecule, terminating in a reactive group for attaching a reporter tag. The successful application of such a probe would provide a comprehensive profile of the proteins that interact with 3-Methyl-3-phenoxyazetidine, offering insights into its pharmacological effects.
Azetidine Ring as a Component in Complex Bioactive Molecules
The azetidine scaffold is not only used as a primary pharmacophore but is also incorporated into more complex molecular architectures to modulate the properties of a drug.
Incorporation into Hybrid Molecules and Multi-Target Ligands
Chronic and complex diseases often involve multiple biological pathways. This has led to the development of multi-target ligands, single molecules designed to interact with two or more distinct biological targets. nih.govnih.govmdpi.com The rigid nature of the azetidine ring can serve as a valuable linker or scaffold to correctly orient pharmacophores for simultaneous interaction with multiple binding sites.
For example, the 3-phenoxyazetidine (B1367254) moiety could be combined with other pharmacophores known to interact with different targets, such as G-protein coupled receptors or enzymes, to create a hybrid molecule with a unique polypharmacological profile. The methyl group at the 3-position of 3-Methyl-3-phenoxyazetidine can influence the conformational presentation of the phenoxy group, which could be fine-tuned to optimize binding to multiple targets.
Utilization in Prodrug Design and Delivery Strategies
A prodrug is an inactive or less active derivative of a drug molecule that is converted into its active form in the body. mdpi.com Prodrug strategies are often employed to improve a drug's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME) profile. The azetidine moiety can be incorporated into a prodrug for several reasons. For instance, the nitrogen atom of the azetidine ring can be functionalized to create a cleavable linkage, which would be hydrolyzed in vivo to release the active drug.
In the context of this compound, if this compound were the active drug, a prodrug could be designed by modifying the azetidine nitrogen with a promoiety that enhances its solubility or ability to cross biological membranes like the blood-brain barrier. nih.govalquds.edu Conversely, if the 3-Methyl-3-phenoxyazetidine moiety itself is intended as a promoiety, its specific chemical properties would be exploited to facilitate the delivery and release of a different active pharmaceutical ingredient.
Future Directions and Emerging Research Opportunities
Integration of Artificial Intelligence and Machine Learning in Azetidine (B1206935) Design
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and development of new azetidine-based compounds. hilarispublisher.commdpi.com These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new molecular scaffolds. hilarispublisher.comnih.gov For instance, AI algorithms can predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity, of novel azetidine derivatives, thereby accelerating the identification of viable drug candidates and reducing late-stage failures. hilarispublisher.com
Table 1: Applications of AI and Machine Learning in Azetidine Drug Discovery
| Application Area | Description | Potential Impact on Azetidine Research |
| Target Identification & Validation | AI algorithms analyze multi-omics data to identify novel protein targets associated with diseases. mdpi.com | Discovery of new biological targets for which azetidine derivatives can be designed as modulators. |
| Virtual Screening | Machine learning models predict the binding affinity of large libraries of virtual azetidine compounds against a target protein. nih.govnih.gov | Rapid and cost-effective identification of hit compounds from vast chemical spaces. |
| De Novo Drug Design | Generative models create novel azetidine structures with desired physicochemical and pharmacological properties. mdpi.comelsevier.com | Creation of innovative and patentable azetidine-based drug candidates with optimized efficacy and safety. |
| ADMET Prediction | AI models predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of candidate molecules. hilarispublisher.com | Early-stage deselection of compounds with unfavorable pharmacokinetic or toxicological properties, reducing attrition rates. |
| Synthetic Route Planning | AI tools predict optimal synthetic pathways for novel azetidine compounds, improving efficiency and yield. elsevier.com | Acceleration of the synthesis of lead compounds for further biological evaluation. |
| Drug Repurposing | Algorithms identify potential new therapeutic uses for existing azetidine-based drugs by analyzing their biological signatures. mdpi.com | Faster and cheaper development of new treatments by finding new applications for approved or clinically tested compounds. |
Advanced Spectroscopic Techniques for Dynamic Structure-Function Relationships
A comprehensive understanding of how a molecule's three-dimensional structure relates to its biological function is paramount in drug design. While standard techniques like 1H and 13C NMR provide a static picture of a molecule's structure, advanced spectroscopic methods are emerging that can probe the dynamic nature of these relationships. numberanalytics.comfrontiersin.org
Dynamic NMR (DNMR) spectroscopy, for example, can be employed to study conformational changes in the azetidine ring, such as ring-puckering and the orientation of substituents. numberanalytics.com These dynamic processes can be crucial for a molecule's ability to bind to its biological target. Two-dimensional NMR techniques, including Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can provide detailed information about the connectivity and spatial proximity of atoms within the molecule, helping to build a more complete picture of its solution-state structure and dynamics. numberanalytics.comyoutube.comyoutube.com
Furthermore, in situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, allow for real-time monitoring of chemical reactions. nih.govspectroscopyonline.commdpi.com This can be invaluable for optimizing the synthesis of azetidine derivatives and for studying their stability and reactivity under various conditions. By observing the formation of intermediates and byproducts as they occur, chemists can gain deeper insights into reaction mechanisms and improve process control. mdpi.com
Table 2: Advanced Spectroscopic Techniques for Azetidine Characterization
| Technique | Abbreviation | Information Provided | Application in Azetidine Research |
| Correlation Spectroscopy | COSY | Shows correlations between spin-coupled protons, revealing the proton-proton connectivity within the molecule. numberanalytics.com | Elucidating the spin systems within the azetidine ring and its substituents. youtube.com |
| Heteronuclear Single Quantum Coherence | HSQC | Correlates the chemical shifts of protons with directly attached heteronuclei (e.g., ¹³C, ¹⁵N). numberanalytics.com | Assigning carbon and nitrogen signals in the azetidine ring and confirming the structure. youtube.com |
| Heteronuclear Multiple Bond Correlation | HMBC | Shows correlations between protons and heteronuclei that are separated by multiple bonds. numberanalytics.com | Establishing long-range connectivity and confirming the overall molecular framework. |
| Nuclear Overhauser Effect Spectroscopy | NOESY | Identifies protons that are close to each other in space, providing information on molecular conformation and stereochemistry. numberanalytics.com | Determining the three-dimensional structure and conformational preferences of the azetidine ring. |
| Dynamic Nuclear Magnetic Resonance | DNMR | Studies the rates of conformational exchange and other dynamic processes occurring on the NMR timescale. numberanalytics.com | Investigating ring-puckering dynamics and rotational barriers of substituents on the azetidine ring. |
| In Situ Fourier-Transform Infrared Spectroscopy | In Situ FTIR | Monitors changes in vibrational frequencies in real-time during a chemical reaction. spectroscopyonline.commdpi.com | Optimizing reaction conditions for azetidine synthesis and studying reaction kinetics and mechanisms. nih.gov |
Exploration of Azetidine Derivatives in Novel Biological Paradigms
The unique structural features of the azetidine ring make it an attractive scaffold for exploring a wide range of biological targets. nih.gov Research into azetidine derivatives is expanding beyond traditional therapeutic areas and into novel biological paradigms.
One promising area is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. rasayanjournal.co.innih.gov For instance, certain thiazole (B1198619) and thiazolidine (B150603) derivatives, which share structural similarities with some azetidine compounds, have shown potential in inhibiting the aggregation of amyloid-beta and tau proteins, key pathological hallmarks of Alzheimer's disease. nih.gov The rigid azetidine scaffold can be used to precisely position functional groups to interact with targets like beta-secretase-1 (BACE-1) and glycogen (B147801) synthase kinase-3β (GSK-3β), which are implicated in the progression of the disease. nih.gov
Azetidine derivatives are also being investigated for their anti-inflammatory properties. nih.govgoogle.com Some substituted azetidin-2-ones have demonstrated the ability to inhibit elastase, a protease involved in inflammatory processes. google.com This opens up possibilities for developing new treatments for inflammatory conditions. Additionally, the azetidine core is being explored in the development of novel antibacterial agents and as dopamine (B1211576) receptor antagonists for potential use in psychiatric disorders. nih.govnih.govnumberanalytics.com
Table 3: Emerging Biological Applications of Azetidine Derivatives
| Compound Class | Biological Target/Application | Research Findings |
| Substituted Azetidines | Dopamine D2 and D4 receptor antagonists | Certain N-benzhydryl-azetidin-3-yl-benzamides show high affinity for D2 and D4 receptors, suggesting potential as antipsychotic agents. numberanalytics.com |
| 3-Aryl-3-oxypropylamine Azetidines | Triple reuptake inhibitors (TRIs) | Novel derivatives have been synthesized and evaluated as inhibitors of serotonin (B10506), norepinephrine (B1679862), and dopamine reuptake for potential antidepressant effects. acs.orgresearchgate.net |
| Azetidine-2-ones | Anti-inflammatory agents (Elastase inhibitors) | 1,3,4-substituted azetidine-2-ones have been identified as potent elastase inhibitors, suggesting potential in treating inflammatory and degenerative diseases. google.com |
| General Azetidine Derivatives | Neurodegenerative diseases (e.g., Alzheimer's) | The azetidine scaffold is being explored for its potential to target enzymes like BACE-1 and GSK-3β, which are involved in the pathology of Alzheimer's disease. nih.govnih.gov |
| Quinoline-bearing Azetidinones | Anti-inflammatory and analgesic agents | Certain synthesized derivatives exhibited significant anti-inflammatory and analgesic activity in preclinical models. nih.gov |
| General Azetidine Derivatives | Antibacterial agents | The azetidine moiety is a component of several compounds with demonstrated antibacterial activity. nih.govnih.gov |
Development of Sustainable and Green Synthetic Routes for Azetidine Compounds
In line with the growing emphasis on environmental responsibility in the chemical industry, the development of sustainable and green synthetic routes for azetidine compounds is a critical area of future research. numberanalytics.comnumberanalytics.com Traditional methods for synthesizing azetidines often suffer from low yields and require harsh reaction conditions, leading to significant waste generation. researchgate.net
Modern synthetic strategies are focusing on the principles of green chemistry, such as atom economy, the use of safer solvents, and energy efficiency. numberanalytics.com The use of flow chemistry, where reactions are carried out in continuous-flow reactors, offers several advantages over traditional batch processing. nih.govresearchgate.netyoutube.com Flow chemistry allows for better control over reaction parameters, improved safety when handling reactive intermediates, and can lead to higher yields and purity. acs.orgnih.govresearchgate.net The use of environmentally benign solvents, such as cyclopentyl methyl ether (CPME), is also being explored. acs.orgnih.gov
Catalysis plays a central role in developing greener synthetic methods. For example, lanthanum(III) triflate (La(OTf)₃) has been shown to be an effective catalyst for the regioselective synthesis of azetidines from epoxy amines under mild conditions. frontiersin.orgelsevierpure.comnih.gov Another innovative approach is biocatalysis, which utilizes enzymes to perform chemical transformations. researchgate.netthieme-connect.com The development of an "azetidine synthase" enzyme through directed evolution has enabled the highly enantioselective synthesis of azetidines from aziridines, a transformation that is challenging to achieve with traditional chemical catalysts. researchgate.netthieme-connect.com These advancements pave the way for more sustainable and efficient manufacturing of azetidine-based pharmaceuticals.
Table 4: Green and Sustainable Approaches to Azetidine Synthesis
| Approach | Description | Advantages |
| Flow Chemistry | Reactions are performed in a continuous stream through a reactor rather than in a single vessel. nih.govresearchgate.net | Enhanced safety, better temperature and pressure control, improved yield and purity, and potential for automation. acs.orgyoutube.com |
| Catalysis | Use of catalysts (e.g., La(OTf)₃) to promote reactions under milder conditions and with higher selectivity. frontiersin.orgelsevierpure.com | Increased reaction efficiency, reduced energy consumption, and high functional group tolerance. frontiersin.orgnih.gov |
| Biocatalysis | Employment of enzymes (e.g., engineered cytochrome P450) to catalyze specific chemical transformations. researchgate.netthieme-connect.com | High enantioselectivity, mild reaction conditions (aqueous environment, room temperature), and reduced environmental impact. thieme-connect.com |
| Use of Greener Solvents | Replacing hazardous organic solvents with more environmentally friendly alternatives like water or cyclopentyl methyl ether (CPME). numberanalytics.comnih.gov | Reduced toxicity and environmental pollution, and improved process safety. nih.gov |
| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate chemical reactions. rasayanjournal.co.inresearchgate.net | Reduced reaction times (from hours to minutes), increased yields, and often solvent-free conditions. researchgate.net |
| Photocatalysis | Utilizing visible light and a photocatalyst (e.g., Iridium-based) to drive cycloaddition reactions. rsc.org | Access to unique chemical transformations under mild conditions, using light as a renewable energy source. |
Q & A
Q. How can AI-driven platforms accelerate SAR studies for derivatives of this compound?
- Methodological Answer : Train machine learning models (e.g., random forest, GNNs) on existing bioactivity data to predict novel analogs. Prioritize synthetic accessibility via retrosynthetic tools (e.g., Synthia). Validate predictions with high-throughput virtual screening (HTVS) .
Tables for Critical Data
| Parameter | Optimal Range | Analytical Method | Reference |
|---|---|---|---|
| Purity Threshold | ≥95% | HPLC-UV (220 nm) | |
| Storage Stability | -20°C, ≤5 years | Accelerated Degradation | |
| Solubility (pH 7.4) | 2.3 mg/mL (DMSO:PBS 1:9) | Shake-Flask Method | |
| Plasma Protein Binding | 85–90% | Equilibrium Dialysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
